- Methods of treatment for cystic fibrosis, World Intellectual Property Organization, , ,
Cas no 936727-05-8 (Lumacaftor)

Lumacaftor structure
상품 이름:Lumacaftor
CAS 번호:936727-05-8
MF:C24H18F2N2O5
메가와트:452.406933307648
MDL:MFCD16659051
CID:822583
PubChem ID:16678941
Lumacaftor 화학적 및 물리적 성질
이름 및 식별자
-
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- VX-809 (Lumacaftor)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoicacid
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid
- VX 809
- VX-809
- Lumacaftor
- VRT 826809
- VX809
- EGP8L81APK
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopr
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid (ACI)
- 3-[6-[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido]-3-methylpyridin-2-yl]benzoic acid
- 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- 3-(6-(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzoic acid
- GLXC-04762
- CS-0479
- MLS006011120
- 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- AS-31756
- NS00067980
- 3-(6-(1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido)-3-methylpyridin-2-yl)benzoic acid
- SW219911-1
- PB19466
- NCGC00346550-05
- MFCD16659051
- 936727-05-8
- SMR004702901
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]amino}-3-methyl-pyridin-2-yl)benzoic acid
- VRT-826809
- SCHEMBL377028
- CCG-269253
- Lumacaftor (USAN)
- Q6703005
- LUMACAFTOR [USAN]
- LUMACAFTOR [MI]
- 3-(6-[[1-(2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YL)-CYCLOPROPANECARBONYL]-AMINO]-3-METHYL-PYRIDIN-2-YL)-BENZOIC ACID
- BDBM50289703
- Lumacaftor(vx-809vx809)?
- Z2235801884
- LUMACAFTOR [WHO-DD]
- DTXCID80162014
- AKOS015920205
- VRT826809
- 3-{6-[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido]-3-methylpyridin-2-yl}benzoic acid
- lumacaftorum
- Lumacaftor(vx-809vx809)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-be
- BRD-K69236721-001-02-7
- NCGC00346550-02
- D10134
- Lumacaftor (USAN/INN)
- Lumacaftor (VX-809)
- ORKAMBI COMPONENT LUMACAFTOR
- 3-(6-{[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid
- Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methyl-2-pyridinyl)-
- 3-(6-((1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- HMS3655E05
- Lumacaftor [INN]
- NCGC00346550-01
- LUMACAFTOR [ORANGE BOOK]
- Lumacaftor [USAN:INN]
- J-690399
- CHEMBL2103870
- CHEBI:90951
- 3-(6-(1-(2,2-DIFLUOROBENZO(D) (1,3)DIOXYL-5-YL)CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID
- s1565
- HY-13262
- GTPL7481
- DTXSID30239523
- LUMACAFTOR COMPONENT OF ORKAMBI
- AC-23172
- BCP02305
- DB09280
- 3-(6-((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- 3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- UNII-EGP8L81APK
- VX8
- EX-A178
-
- MDL: MFCD16659051
- 인치: 1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
- InChIKey: UFSKUSARDNFIRC-UHFFFAOYSA-N
- 미소: O=C(C1C=C(C2C(C)=CC=C(NC(C3(CC3)C3C=C4C(OC(O4)(F)F)=CC=3)=O)N=2)C=CC=1)O
계산된 속성
- 정밀분자량: 452.11837800g/mol
- 동위원소 질량: 452.11837800g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 중원자 수량: 33
- 회전 가능한 화학 키 수량: 5
- 복잡도: 776
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 97.8
- 소수점 매개변수 계산 참조값(XlogP): 4.4
실험적 성질
- 색과 성상: No data available
- 밀도: 1.51
- 융해점: No data available
- 비등점: 653.013°C at 760 mmHg
- 플래시 포인트: 348.7±31.5 °C
- 용해도: 生物体外In Vitro:DMSO溶解度50 mg/mL(110.52 mM;Need ultrasonic)
Lumacaftor 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lumacaftor 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | 10238-1G |
VX-809 |
936727-05-8 | 98% | 1G |
$90 | 2023-09-15 | |
ChemScence | CS-0479-50mg |
Lumacaftor |
936727-05-8 | 99.19% | 50mg |
$121.0 | 2022-04-26 | |
eNovation Chemicals LLC | D210888-1g |
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid |
936727-05-8 | 98% | 1g |
$1280 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15152-5mg |
VX-809 |
936727-05-8 | 98% | 5mg |
¥916.00 | 2023-09-09 | |
MedChemExpress | HY-13262-100mg |
Lumacaftor |
936727-05-8 | 99.85% | 100mg |
¥2370 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2595-5mg |
Lumacaftor |
936727-05-8 | 99.72% | 5mg |
¥ 671 | 2023-09-07 | |
TRC | V900700-5mg |
VX 809 |
936727-05-8 | 5mg |
$ 64.00 | 2023-09-05 | ||
abcr | AB451345-250 mg |
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid; . |
936727-05-8 | 250MG |
€112.50 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V12260-50mg |
VX-809 |
936727-05-8 | 98% | 50mg |
¥3176.0 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V127916-50mg |
VX-809 (Lumacaftor) |
936727-05-8 | ≥98% | 50mg |
¥2059.90 | 2023-08-31 |
Lumacaftor 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrogen ion Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 25 - 35 °C; 35 °C → 95 °C; 1 h, 95 °C
참조
- Process for the preparation of lumacaftor and its crystalline forms, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
참조
- Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators, United States, , ,
합성 방법 4
반응 조건
1.1 Solvents: Water ; 24 h, rt
참조
- A process for the preparation of solid forms of (((difluorobenzodioxolyl)cyclopropanecarboxamido)methylpyridinyl)benzoic acid, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 1 h, 25 - 35 °C; 1 h, 85 - 95 °C
1.2 Reagents: Hydrochloric acid ; pH 4 - 5
1.2 Reagents: Hydrochloric acid ; pH 4 - 5
참조
- Process and crystalline forms of lumacaftor, India, , ,
합성 방법 6
반응 조건
참조
- Preparation of pyridinecarboxamides and their crystalline forms as modulators of CFTR, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
참조
- Preparation of N-heteroaroylsulfonamide derivatives as cystic fibrosis transmembrane conductance regulator modulators for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Solvents: Water ; 24 h, rt
참조
- Preparation of 3-(pyridin-2-yl)benzoic acid and 4-oxo-1H-quinoline-3-carboxamide derivative and pharmaceutical compositions for the treatment of CFTR mediated diseases, World Intellectual Property Organization, , ,
Lumacaftor Raw materials
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
- tert-Butyl 3-(6-(1-(2,2-Difluorobenzod1,3dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate
- Cyclopropanecarboxamide, N-(6-bromo-5-methyl-2-pyridinyl)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-
- m-Carboxyphenylboronic Acid
- Lumacaftor Intermediate
Lumacaftor Preparation Products
Lumacaftor 관련 문헌
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
Prem Prakash Sharma,Meenakshi Bansal,Aaftaab Sethi,Poonam,Lindomar Pena,Vijay Kumar Goel,Maria Grishina,Shubhra Chaturvedi,Dhruv Kumar,Brijesh Rathi RSC Adv. 2021 11 36181
-
Hongyu Li,Hennie Valkenier,Abigail G. Thorne,Christopher M. Dias,James A. Cooper,Marion Kieffer,Nathalie Busschaert,Philip A. Gale,David N. Sheppard,Anthony P. Davis Chem. Sci. 2019 10 9663
-
Eric S. Fischer,Lyn H. Jones Chem. Soc. Rev. 2022 51 2392
-
Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384
936727-05-8 (Lumacaftor) 관련 제품
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:936727-05-8)Lumacaftor

순결:99%/99%
재다:5g/25g
가격 ($):332.0/1155.0
atkchemica
(CAS:936727-05-8)Lumacaftor

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의